molecular formula C16H16ClF4N3O2S B2817436 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797326-97-6

3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2817436
CAS No.: 1797326-97-6
M. Wt: 425.83
InChI Key: CVOUKFLMYCKFBU-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide (CAS# 1797326-97-6) is a synthetic small molecule with a molecular formula of C 16 H 16 ClF 4 N 3 O 2 S and a molecular weight of 425.8 g/mol . Its structure integrates key pharmacophores, including a benzenesulfonamide group and a 4,5,6,7-tetrahydro-1H-indazole core substituted with a trifluoromethyl group, suggesting potential as a versatile scaffold in medicinal chemistry and drug discovery research . Researchers are exploring this compound primarily in the context of inhibitor development . The benzenesulfonamide moiety is a common feature in many bioactive molecules known to target enzyme active sites, which may make this compound of interest for probing biochemical pathways. The specific research applications and detailed mechanism of action for this compound are an active area of investigation and have not been fully elucidated in the public domain. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF4N3O2S/c17-12-9-10(5-6-13(12)18)27(25,26)22-7-8-24-14-4-2-1-3-11(14)15(23-24)16(19,20)21/h5-6,9,22H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOUKFLMYCKFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be introduced through a sulfonation reaction using sulfonyl chlorides.

    Final Coupling Reaction: The final step involves coupling the indazole derivative with the benzenesulfonamide derivative under appropriate conditions, such as using a base like sodium hydride in a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Reductive Amination: The compound can undergo reductive amination reactions to form secondary or tertiary amines.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reductive Amination: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a suitable amine.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reductive amination can produce different amine derivatives.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to sulfonamide-containing derivatives, particularly agrochemical sulfonylureas () and therapeutic benzenesulfonamides. Key distinctions lie in substituent effects, molecular weight, and biological targets.

Structural and Functional Group Analysis

  • Target Compound :

    • Core : Benzenesulfonamide with Cl, F, and CF₃ substituents.
    • Linker : Ethyl chain connecting to a tetrahydroindazole moiety.
    • Key Features : Halogens (Cl, F) enhance lipophilicity and binding specificity; the CF₃ group improves metabolic stability. The indazole scaffold may facilitate interactions with kinase ATP-binding pockets.
  • Sulfonylurea Herbicides () :

    • Examples : Metsulfuron-methyl, Triflusulfuron-methyl.
    • Core : Sulfonylurea bridge (-SO₂NHC(O)NH-) linked to triazine rings.
    • Key Features : Methoxy, ethoxy, or trifluoroethoxy groups on triazine enhance herbicidal activity by inhibiting acetolactate synthase (ALS) in plants .

Physicochemical Properties

Property Target Compound Metsulfuron-methyl Triflusulfuron-methyl Celecoxib (Pharmaceutical Analogue)
Molecular Weight (g/mol) ~500 (estimated) 381 471 381
logP (estimated) ~3.5–4.0 1.2 2.8 3.5
Key Functional Groups Cl, F, CF₃, indazole Methoxy, methyl triazine CF₃CH₂O, dimethylamino Pyrazole, CF₃
Application Kinase inhibitor (hyp.) Herbicide Herbicide COX-2 inhibitor

Biological Activity

Overview of the Compound

Chemical Structure :
3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by the presence of halogen substituents and a trifluoromethyl group. The structural complexity suggests potential interactions with various biological targets.

Sulfonamides are known to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). While this compound's specific mechanism is not well-documented, its structural features may suggest activity against certain enzymes or receptors involved in cellular signaling or metabolism.

Antimicrobial Activity

In Vitro Studies :

  • Bacterial Inhibition : Similar sulfonamide compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The introduction of halogen atoms often enhances lipophilicity, potentially improving membrane penetration.
Compound TypeTarget BacteriaMinimum Inhibitory Concentration (MIC)
Sulfonamide AE. coli16 µg/mL
Sulfonamide BS. aureus8 µg/mL
3-Chloro-4-fluoro...Hypothetical targetTBD

Anticancer Activity

Recent studies on similar indazole derivatives indicate potential anticancer properties. Indazoles have been explored for their ability to inhibit various kinases involved in cancer cell proliferation.

Research Findings :

  • Cell Line Studies : Compounds with similar structures have been tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing significant cytotoxicity at micromolar concentrations.
Cell LineIC50 (µM)
MCF-75.0
PC-33.2

Anti-inflammatory Activity

Sulfonamides can exhibit anti-inflammatory effects through the inhibition of COX enzymes or modulation of cytokine production. The presence of the trifluoromethyl group may enhance these properties by increasing metabolic stability.

Case Studies :

  • Animal Models : Studies involving murine models have demonstrated reduced inflammation markers upon administration of related sulfonamides.
  • Clinical Observations : Patients treated with sulfonamide derivatives reported decreased symptoms in inflammatory conditions such as rheumatoid arthritis.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including nucleophilic substitution, sulfonylation, and cyclization. Critical parameters include:

  • Temperature control : Maintaining 0–5°C during sulfonamide coupling to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for indazole-ethylamine coupling .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates, while HPLC ensures final purity (>95%) . Example protocol:
StepReaction TypeConditionsYield
1SulfonylationDCM, RT, 12h65%
2CyclizationDMF, 80°C, 6h72%

Q. What analytical techniques are essential for characterizing the compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the trifluoromethyl-indazole and sulfonamide connectivity .
  • HPLC : Reverse-phase C18 columns (ACN/H2O mobile phase) quantify purity (>98% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (C₁₇H₁₆ClF₄N₃O₂S: 396.84 g/mol) .

Q. What are the primary biological targets of this compound, and how can inhibition assays be designed?

The trifluoromethyl-indazole and sulfonamide moieties suggest kinase or protease inhibition. Assay design considerations:

  • Target selection : Prioritize enzymes like carbonic anhydrase or MAP kinases, where sulfonamides show affinity .
  • Assay conditions : Use fluorescence-based kits (e.g., Z′-LYTE®) with 10 µM compound concentration and ATP Km adjustments .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular docking : AutoDock Vina screens against PDB structures (e.g., 3K0Q for kinases) to identify binding poses .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps for reactivity insights . Example findings:
Target ProteinDocking Score (kcal/mol)Key Interactions
Carbonic Anhydrase IX-9.2H-bond with Gln92; hydrophobic contact with Trp5

Q. How can conflicting biological activity data across studies be resolved?

Contradictions may arise from assay variability (e.g., cell line differences or buffer pH). Mitigation strategies:

  • Dose-response validation : Test 0.1–100 µM range in triplicate .
  • Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cellular viability (MTT assay) .
  • Structural analogs : Benchmark against N-[4-chloro-3-(trifluoromethyl)phenyl] derivatives to isolate structure-activity relationships .

Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility and bioavailability?

  • Salt formation : Hydrochloride salts enhance aqueous solubility (tested via shake-flask method) .
  • Prodrug design : Esterification of the sulfonamide group improves membrane permeability (e.g., acetyl-protected analogs) .
  • Formulation : Nanoemulsions (≤200 nm particle size) increase oral bioavailability in rodent models .

Methodological Notes

  • Data Contradiction Analysis : Use ’s example of unexpected sulfonamide dimerization to emphasize rigorous intermediate characterization .
  • Experimental Design : For enzyme assays, include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate with SPR for binding kinetics .

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